5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group (-CF3) attached to the triazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-1,2,4-triazole: Similar structure but lacks the amine group.
5-(trifluoromethyl)-1,2,3-triazole: Different nitrogen arrangement in the triazole ring.
5-(trifluoromethyl)-1,2,4-oxadiazole: Contains an oxygen atom in place of one nitrogen in the triazole ring.
Uniqueness
5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4/c4-3(5,6)1-8-2(7)10-9-1/h(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNDCVURMZJFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948877 | |
Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25979-00-4 | |
Record name | 25979-00-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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